molecular formula C11H18ClN B2966124 (S)-1-Mesitylethanamine hydrochloride CAS No. 2227804-07-9

(S)-1-Mesitylethanamine hydrochloride

Cat. No. B2966124
CAS RN: 2227804-07-9
M. Wt: 199.72
InChI Key: VFBGENMGPYITQS-PPHPATTJSA-N
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Description

“(S)-1-Mesitylethanamine hydrochloride” likely refers to the hydrochloride salt form of a mesitylethanamine compound. Hydrochloride salts are commonly used in pharmaceuticals to improve the water solubility of organic compounds .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its specific molecular structure. Generally, hydrochloride salts can react with bases and are soluble in water .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. Generally, hydrochloride salts are soluble in water .

Scientific Research Applications

Modification of Drug Penetration

A study investigated the penetration of diphenhydramine hydrochloride from a W/O-microemulsion into human skin, focusing on the control of penetration of a hydrophilic drug incorporated in a microemulsion (ME) system. This research could suggest that chemicals like "(S)-1-Mesitylethanamine hydrochloride" might be studied for their potential to modify drug delivery through the skin (Schmalfuss, Neubert, & Wohlrab, 1997).

Asymmetric Synthesis

Another study focused on the design, synthesis, and resolution of 1-mesitylethylamine as a new non-natural chiral auxiliary for use in asymmetric aza-Diels–Alder reactions. This research highlights the importance of chiral compounds in synthetic chemistry and could imply applications for "this compound" in facilitating asymmetric synthesis processes (Kohara, Hashimoto, Shioya, & Saigo, 1999).

Deracemization Processes

Deracemization of mexiletine, a chiral orally effective antiarrhythmic agent, was achieved using omega-transaminases, indicating a biocatalytic approach to obtaining enantiomerically pure substances. This example of biocatalysis might be relevant to the study and application of "this compound" in producing enantiopure compounds (Koszelewski, Pressnitz, Clay, & Kroutil, 2009).

Safety and Hazards

The safety and hazards associated with “(S)-1-Mesitylethanamine hydrochloride” would depend on its specific properties. Generally, care should be taken when handling any chemical compounds, and appropriate safety measures should be followed .

properties

IUPAC Name

(1S)-1-(2,4,6-trimethylphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-7-5-8(2)11(10(4)12)9(3)6-7;/h5-6,10H,12H2,1-4H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBGENMGPYITQS-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)[C@H](C)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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